molecular formula C7H10OS B2561536 2-Thiophenemethanol, alpha-ethyl- CAS No. 23229-69-8

2-Thiophenemethanol, alpha-ethyl-

Cat. No. B2561536
CAS RN: 23229-69-8
M. Wt: 142.22
InChI Key: UEGBPBSUXLGTNF-UHFFFAOYSA-N
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Description

2-Thiophenemethanol, alpha-ethyl- is a chemical compound with the molecular formula C7H10OS . It is also known by other names such as 1-(thiophen-2-yl)propan-1-ol, thienylprop-anol, and Ethyl thien-2-yl carbinol . It has a molecular weight of 142.22 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Thiophenemethanol, alpha-ethyl- consists of a thiophene ring attached to a propyl group with a hydroxyl (OH) group . The InChI representation of the molecule is InChI=1S/C7H10OS/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 . The Canonical SMILES representation is CCC(C1=CC=CS1)O .


Physical And Chemical Properties Analysis

2-Thiophenemethanol, alpha-ethyl- has a molecular weight of 142.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 48.5 Ų . The Exact Mass and Monoisotopic Mass of the compound are both 142.04523611 g/mol .

Scientific Research Applications

Palladium-Catalyzed Selective Diarylation

Alpha,alpha-disubstituted 3-thiophenemethanols, closely related to 2-Thiophenemethanol, alpha-ethyl-, have been studied for their selective diarylation via cleavage of C-H and C-C bonds. This process, facilitated by a palladium catalyst, yields 2,3-diarylthiophenes, highlighting potential applications in the synthesis of complex organic molecules and materials (Masaya Nakano, T. Satoh, & M. Miura, 2006).

Substitution with Trifluoroacetaldehyde Ethyl Hemiacetal

Research into the substitution reactions involving thiophene, including derivatives similar to 2-Thiophenemethanol, alpha-ethyl-, with trifluoroacetaldehyde ethyl hemiacetal (TFAE) has been conducted. This method yields α-(trifluoromethyl)heteroarylmethanols, demonstrating the compound's versatility in organic synthesis and potential for creating molecules with varied electronic properties (Y. Gong, Katsuya Kato, & H. Kimoto, 2000).

Conjugated Microporous Polymers

A study on conjugated microporous polymers derived from thiophene showcases the creation of materials with significant microporosity and high surface areas, suggesting applications in organic electronics and optoelectronics. These polymers, formed by reaction of spiro-bis(2,5-dibromopropylenedioxythiophene) with various monomers, highlight the structural versatility and potential utility of thiophene derivatives in advanced material science (Jianxin Jiang et al., 2010).

Organic Semiconductors

The development of proton-dopable organic semiconductors utilizing thiophene moieties signifies progress in the field of organic electronics. By designing molecules capable of being doped in both solution and solid-state, researchers have opened new avenues for creating materials with enhanced electrical conductivity and near-infrared absorption, pointing towards potential applications in organic transistors and photovoltaic devices (Chenzhu Yin et al., 2022).

Crystal Structure and Biological Activity

Exploration of the crystal structure of thiophene derivatives has contributed to understanding their wide spectrum of biological activities. Such studies not only advance the knowledge of thiophene's structural attributes but also its potential in pharmaceutical applications, underscoring the importance of 2-Thiophenemethanol, alpha-ethyl-, and its derivatives in medicinal chemistry (S. Nagaraju et al., 2018).

properties

IUPAC Name

1-thiophen-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGBPBSUXLGTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophenemethanol, alpha-ethyl-

Synthesis routes and methods I

Procedure details

It was observed that the substrate N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine undergoes an elimination reaction (yielding, e.g., 1-(thiophen-2-yl)prop-2-en-1-one) at pH 8 which may be followed by enzymatic reduction to provide a number of additional products, e.g. 1-(thiophen-2-yl)propan-1-one, 1-(thiophen-2-yl)propan-1-ol, and 1-(thiophen-2-yl)prop-2-en-1-ol. However, a high concentration of isopropanol (>75%) reduces elimination and raising the pH to the 9 to 11 ranges obviates the elimination reaction
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Synthesis routes and methods II

Procedure details

A 1.0M solution of ethylmagnesium bromide in THF (100 mL) is cooled to -78° C. and 2-thiophene carboxaldehyde (9.35 mL) is added. The reaction is allowed to warm to 23° C. for 1 h, then recooled to -78° C. and quenched with saturated ammonium chloride. After allowing to warm to 23° C., the reaction is extracted with ether (800 mL) and the ethereal layer is washed with water (2×150 mL) and brine. The organic phase is dried over MgSO4, filtered and concentrated in vacuo. The product is purified by chromatography over silica gel(2 kg), eluting with 30% ether in pentane to give 13.4 g of the title product as a colorless oil.
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